
Tomeglovir
Übersicht
Beschreibung
Tomeglovir, also known as BAY 38-4766, is a potent antiviral agent primarily used against human cytomegalovirus (HCMV). It is a small molecule drug with the molecular formula C23H27N3O4S. This compound acts as a non-nucleoside inhibitor targeting the terminase complex involved in the cleavage and packaging of viral DNA .
Wissenschaftliche Forschungsanwendungen
Antiviral Efficacy
Tomeglovir has demonstrated significant antiviral activity against both human cytomegalovirus (HCMV) and murine cytomegalovirus (MCMV). The following table summarizes its efficacy:
Virus Type | IC50 (μM) | CC50 (μM) | Therapeutic Index |
---|---|---|---|
HCMV | 0.34 | 85 | 250 |
MCMV | 0.039 | 62.5 | 1600 |
- In Vitro Studies : In vitro studies have shown that this compound exhibits IC50 values of 0.34 μM for HCMV and 0.039 μM for MCMV, indicating its potency against these viruses .
- In Vivo Studies : Animal model studies have reported that administration of this compound significantly reduces viral DNA levels in the salivary glands, livers, and kidneys of MCMV-infected mice, demonstrating its potential therapeutic benefits in vivo .
Clinical Applications
This compound has been investigated primarily for its role in treating CMV infections in immunocompromised patients. Below are key findings from clinical studies:
- Case Study: Immunocompromised Models : A study involving cyclophosphamide-immunosuppressed guinea pigs showed that treatment with this compound reduced viremia and DNAemia significantly when compared to placebo controls (p<0.05) .
- Mortality Reduction : In another study, this compound treatment decreased mortality rates from 83% to 17% following lethal GPCMV challenges in immunosuppressed Hartley guinea pigs (p<0.0001) .
Comparative Analysis with Other Antivirals
This compound's efficacy has been compared with other antiviral agents such as Ganciclovir and Letermovir. The following table outlines these comparisons:
Antiviral | Mechanism | Efficacy Against CMV | Resistance Profile |
---|---|---|---|
This compound | Non-nucleoside inhibitor | High | Limited documented resistance |
Ganciclovir | Nucleoside analogue | Moderate | Known resistance mutations |
Letermovir | Terminase complex inhibitor | High | UL56 gene mutations |
Wirkmechanismus
Target of Action
Tomeglovir is a potent anti-cytomegalovirus (CMV) agent . Its primary target is the CMV terminase complex . The terminase complex plays a crucial role in the cleavage and packaging of unit length DNA into the capsids .
Mode of Action
This compound inhibits the processing of viral DNA-concatemers . It acts as an inhibitor of the terminase complex . This inhibition disrupts the cleavage and packaging of the unit length DNA into the capsids, thereby preventing the replication of the virus .
Biochemical Pathways
It is known that the drug interferes with the function of the cmv terminase complex . This complex is involved in the final stages of viral replication, specifically the packaging of viral DNA into the capsid. By inhibiting this process, this compound prevents the virus from producing new infectious particles .
Pharmacokinetics
It is known that the drug has been tested in human subjects
Result of Action
This compound’s inhibition of the CMV terminase complex results in a reduction of viral load in target organs . This is comparable to the effects of Ganciclovir, another anti-CMV agent . The drug’s action also leads to a reduction in weight loss, a common consequence of viral infection .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the drug has been evaluated in CMV-infected immunodeficient mice . The immunodeficient state of these mice likely influences the drug’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Tomeglovir interacts with the human cytomegalovirus (HCMV) terminase complex, a key component in the viral replication process . It inhibits the processing of viral DNA-concatemers, with IC50s of 0.34 μM and 0.039 μM for HCMV and MCMV respectively .
Cellular Effects
This compound has been shown to suppress HELF and NIH 3T3 cells, with CC50s of 85 μM and 62.5 μM, respectively . It inhibits HCMV Davis and various monkey CMV strains with EC50s of 1.03 ± 0.57 μM and < 1 μM .
Molecular Mechanism
This compound acts as a non-nucleoside inhibitor against laboratory and clinically adapted strains of HCMV through activity against the gene products UL89 and UL56 . Characteristic UL89 mutations confer substantial resistance to this compound .
Temporal Effects in Laboratory Settings
This compound has shown good activity in vitro against laboratory adapted and clinical strains of HCMV
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce MCMV-DNA in salivary glands, livers, and kidneys of MCMV-infected NOD-SCID mice, and prolong the survival of the mice
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tomeglovir umfasst mehrere wichtige Schritte:
Reaktion von 5-(Dimethylamino)naphthalin-1-sulfonylchlorid mit 4-Nitroanilin: Diese Reaktion findet in Pyridin statt und ergibt das entsprechende Sulfonamid.
Reduktion der Nitrogruppe: Die Nitrogruppe wird mit Wasserstoff über Palladium auf Aktivkohle in Ethanol reduziert, wodurch das erwartete Amin entsteht.
Kondensation mit 3-Hydroxy-2,2-dimethylpropionsäure: Dieser Schritt wird durch Propylphosphonsäureanhydrid und Triethylamin in einer Dichlormethan/Ethylacetat-Mischung ermöglicht.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren umfasst eine strenge Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um pharmazeutische Standards zu erfüllen .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Dimethylaminogruppe.
Reduktion: Die Nitrogruppe in den Zwischenstufen der Synthese wird zu einem Amin reduziert.
Substitution: Die Sulfonylchloridgruppe reagiert mit Aminen unter Bildung von Sulfonamiden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle wird zur Reduktion von Nitrogruppen verwendet.
Substitution: Pyridin wird häufig als Lösungsmittel für Substitutionsreaktionen verwendet, die Sulfonylchloride beinhalten.
Hauptprodukte:
Oxidation: Oxidierte Derivate von this compound.
Reduktion: Amin-Derivate.
Substitution: Sulfonamid-Derivate.
Vergleich Mit ähnlichen Verbindungen
Letermovir: Another terminase complex inhibitor used against HCMV.
GW275175X: A benzimidazole derivative with similar antiviral properties
Comparison:
Tomeglovir vs. Letermovir: Both compounds inhibit the terminase complex, but this compound has shown resistance mutations in UL89 and UL56 genes, while Letermovir primarily shows resistance in UL56.
This compound vs. GW275175X: this compound and GW275175X both target the terminase complex, but they are chemically unrelated.
This compound stands out due to its unique chemical structure and broad-spectrum antiviral activity, making it a valuable compound in antiviral research and therapy .
Biologische Aktivität
Tomeglovir, also known as BAY 38-4766, is a substituted 4-sulphonamide naphthalene derivative that exhibits promising antiviral activity against human cytomegalovirus (HCMV). This compound is currently under investigation for its efficacy and safety in treating HCMV infections, particularly in immunocompromised patients, such as those undergoing organ transplants.
This compound functions as a non-nucleoside inhibitor targeting specific viral gene products, notably UL89 and UL56. Its primary mechanism involves the inhibition of viral DNA maturation by preventing the cleavage of concatameric viral DNA into unit-length genomes, which is crucial for effective viral replication and packaging .
Comparative Mechanism with Other Antivirals
Compound | Mechanism of Action | Targeted Viral Gene Products |
---|---|---|
This compound | Prevents DNA maturation and cleavage | UL89, UL56 |
Ganciclovir | Inhibits viral DNA polymerase | UL97 |
Letermovir | Inhibits terminase complex involved in DNA processing | UL56 |
In Vitro Activity
This compound has demonstrated significant antiviral activity in vitro against both laboratory and clinically adapted strains of HCMV. Studies indicate that it effectively reduces viral load in infected cell cultures, comparable to the established antiviral Ganciclovir .
In Vivo Efficacy
In animal models, particularly murine cytomegalovirus (MCMV) infected immunodeficient mice, this compound has been shown to reduce viral loads in target organs effectively. The results suggest that its efficacy is on par with Ganciclovir, making it a potential alternative for patients who may develop resistance to traditional therapies .
Case Studies
A Phase II study evaluated the safety and tolerability of this compound in healthy male volunteers. The study administered single oral doses up to 2000 mg without significant adverse events reported. This indicates a favorable safety profile, which is crucial for its use in vulnerable populations .
Resistance Mechanisms
Research has identified that strains of HCMV resistant to this compound exhibit mutations primarily in the UL89 and UL104 genes. This highlights the potential for developing resistance during treatment, similar to what has been observed with other antiviral agents like Ganciclovir . Understanding these resistance mechanisms is essential for optimizing treatment regimens and improving patient outcomes.
Safety Profile
The safety profile of this compound appears robust based on preliminary studies. In clinical trials involving healthy volunteers, no significant adverse effects were observed even at high doses. This aspect is particularly important given the toxicity associated with existing antiviral treatments for HCMV, such as Ganciclovir and Valganciclovir, which are known to cause leukopenia and nephrotoxicity .
Eigenschaften
IUPAC Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAKHSYTKBSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870271 | |
Record name | N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233254-24-5 | |
Record name | Tomeglovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOMEGLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.